molecular formula C25H23N7O2S B12386160 Ptp1B-IN-26

Ptp1B-IN-26

Cat. No.: B12386160
M. Wt: 485.6 g/mol
InChI Key: CDZUGTHREPGLTQ-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ptp1B-IN-26 is a compound that acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). Protein tyrosine phosphatase 1B is an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor and insulin receptor substrates. Inhibitors of protein tyrosine phosphatase 1B, such as this compound, are being explored for their potential therapeutic applications in treating diseases like type 2 diabetes mellitus and obesity .

Preparation Methods

The preparation of Ptp1B-IN-26 involves synthetic routes that include the use of specific reagents and reaction conditions. One common method involves the use of organic synthesis techniques to create the desired molecular structure. The process typically includes steps such as condensation reactions, cyclization, and purification through chromatography . Industrial production methods may involve scaling up these synthetic routes to produce larger quantities of the compound while maintaining purity and consistency .

Chemical Reactions Analysis

Ptp1B-IN-26 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Properties

Molecular Formula

C25H23N7O2S

Molecular Weight

485.6 g/mol

IUPAC Name

N-phenyl-2-[4-[[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenoxy]methyl]triazol-1-yl]acetamide

InChI

InChI=1S/C25H23N7O2S/c33-24(27-20-7-3-1-4-8-20)17-32-16-22(29-31-32)18-34-23-13-11-19(12-14-23)15-26-30-25(35)28-21-9-5-2-6-10-21/h1-16H,17-18H2,(H,27,33)(H2,28,30,35)/b26-15+

InChI Key

CDZUGTHREPGLTQ-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N/NC(=S)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC(=S)NC4=CC=CC=C4

Origin of Product

United States

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